Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Starting material: 4-methylbenzoyl chloride
- Reagents: Ammonia (NH₃) or an amine
- Conditions: Room temperature to moderate heating
Step 3: Attachment of the Thiophene Ring
- Starting material: 5-chlorothiophene-2-carboxylic acid
- Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)
- Conditions: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino and methyl groups. The thiophene ring is then attached through a carbonyl linkage.
-
Step 1: Preparation of the Benzoate Core
- Starting material: 4-methylbenzoic acid
- Reagents: Thionyl chloride (SOCl₂) to form the acid chloride
- Conditions: Reflux in an inert atmosphere
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products
Oxidation: Nitro derivatives of the benzoate core.
Reduction: Alcohol derivatives of the benzoate core.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-amino-2-[(5-bromothiophene-2-carbonyl)amino]-4-methylbenzoate
- Methyl 5-amino-2-[(5-fluorothiophene-2-carbonyl)amino]-4-methylbenzoate
- Methyl 5-amino-2-[(5-iodothiophene-2-carbonyl)amino]-4-methylbenzoate
Uniqueness
Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial.
Eigenschaften
Molekularformel |
C14H13ClN2O3S |
---|---|
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-7-5-10(8(6-9(7)16)14(19)20-2)17-13(18)11-3-4-12(15)21-11/h3-6H,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
BOMDEAWACPUPMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.